6-(2-Fluoropropan-2-yl)pyrazin-2-amine
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Overview
Description
6-(2-Fluoropropan-2-yl)pyrazin-2-amine is a chemical compound with the molecular formula C7H10FN3 and a molecular weight of 155.17 g/mol . This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoropropan-2-yl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 2-fluoropropane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoropropan-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
6-(2-Fluoropropan-2-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Fluoropropan-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-(2-Fluoropropan-2-yl)pyrazin-2-amine include:
- 6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- 6-(4-Azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a fluoropropane group attached to the pyrazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10FN3 |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
6-(2-fluoropropan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C7H10FN3/c1-7(2,8)5-3-10-4-6(9)11-5/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
HBQVNTQQEYAWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=N1)N)F |
Origin of Product |
United States |
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